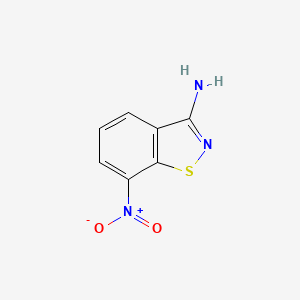

1,2-Benzisothiazol-3-amine, 7-nitro-

Descripción general

Descripción

1,2-Benzisothiazol-3-amine is an organic compound with the molecular formula C7H6N2S . It has an average mass of 150.201 Da and a monoisotopic mass of 150.025162 Da .

Synthesis Analysis

While specific synthesis methods for “1,2-Benzisothiazol-3-amine, 7-nitro-” were not found, there are studies on the synthesis of related compounds. For instance, 1,2-Benzisothiazol-3 (2H)-one can be synthesized by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide .Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazol-3-amine consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

1,2-Benzisothiazol-3-amine has a melting point of 114 °C and a predicted boiling point of 217.6±23.0 °C. It has a predicted density of 1.383±0.06 g/cm3. It is recommended to be stored at 2-8°C .Aplicaciones Científicas De Investigación

Azo Coupling Reactions

1,2-Benzisothiazol-3-amine, 7-nitro- and its derivatives have been extensively studied in azo coupling reactions. For instance, 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate reacts with various aromatic amines, leading to the formation of N-substituted azo compounds and triazenes. These compounds are notable for their high stability in acidic mediums and distinct color changes in methanolic solutions, indicating significant applications in dye chemistry (Pr̆ikryl et al., 2007).

Photochemical Properties

The photochemical behavior of 1,2-Benzisothiazol-3-amine, 7-nitro- derivatives has been a topic of interest. Research shows that these compounds undergo photochemical isomerization under various conditions, influenced by substituents, solvents, and excitation wavelengths. This indicates potential uses in photochemistry and materials science (Tanikawa et al., 2008).

Synthesis and Characterization of Dyes

Another significant application is in the synthesis and characterization of dyes. Hetarylazo dyes derived from 1,2-Benzisothiazol-3-amine, 7-nitro- have been studied for their dyeing properties on cellulose acetate, producing hues from red to greenish-blue. These studies offer insights into the relationship between the nature of the heterocyclic ring and the color properties of the dyes, indicating potential industrial applications (Georgiadou et al., 2002; Georgiadou et al., 2004).

Electrophilic Substitution Reactions

Electrophilic substitution reactions involving 1,2-Benzisothiazol-3-amine, 7-nitro- have been extensively explored. Studies have shown that bromination and nitration reactions yield various substituted benzisothiazoles, indicating a range of chemical behaviors and potential applications in organic synthesis (Davis & White, 1969).

Novel Synthesis Approaches

Research has also been conducted on novel synthesis methods involving 1,2-Benzisothiazol-3-amine, 7-nitro- derivatives. For example, the synthesis of nitro-substituted benzisothiazol-3(2H)-one dioxides, also known as nitrosaccharins, has been reported. These compounds have potential applications in various chemical processes (Saari & Schwering, 1986).

Mecanismo De Acción

Target of Action

The primary target of 7-nitrobenzo[d]isothiazol-3-amine is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

7-nitrobenzo[d]isothiazol-3-amine interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in a decrease in the production of thromboxane, PGE2, and prostacyclin, which are lipid compounds that contribute to inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes . By inhibiting the COX enzymes, 7-nitrobenzo[d]isothiazol-3-amine disrupts this pathway, leading to a reduction in the production of these inflammatory mediators .

Result of Action

The suppression of COX enzymes by 7-nitrobenzo[d]isothiazol-3-amine leads to a decrease in the production of inflammatory mediators . This results in a reduction of inflammation, making the compound potentially useful in the treatment of conditions characterized by excessive inflammation .

Safety and Hazards

1,2-Benzisothiazol-3-amine is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

7-nitro-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-4-2-1-3-5(10(11)12)6(4)13-9-7/h1-3H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUUUKIOABPJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238164 | |

| Record name | 1,2-Benzisothiazol-3-amine, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90407-29-7 | |

| Record name | 7-Nitro-1,2-benzisothiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazol-3-amine, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090407297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazol-3-amine, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-ol](/img/structure/B3058529.png)

![[2,3'-Bipyridine]-3,4'-diol](/img/structure/B3058531.png)

![6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058550.png)